ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thieno-pyridine derivative characterized by a bicyclic core structure fused with a thiophene ring. Key functional groups include an acetyl substituent at position 6, a benzamido group modified with a pyrrolidine sulfonyl moiety at position 2, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-3-32-23(29)20-18-10-13-25(15(2)27)14-19(18)33-22(20)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGNVKBPKQVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothieno[2,3-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.
Acetylation and esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidin-1-ylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrothieno[2,3-c]pyridine ring system may also play a role in binding to biological targets, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several thieno-pyridine and pyridine carboxylate derivatives. Key analogues include:
Key Observations :
- The target compound exhibits greater molecular complexity due to the pyrrolidine sulfonyl-benzamido group, which increases polarity and steric bulk compared to simpler triazole or Boc-protected analogues .
- The ethyl ester group is conserved across analogues, suggesting shared synthetic pathways or metabolic liabilities .
Physicochemical Properties
- Solubility : The pyrrolidine sulfonyl group enhances aqueous solubility relative to the Boc-protected analogue , while the acetyl group may reduce crystallinity compared to the triazole derivative .
- Stability : Sulfonyl-containing compounds are typically resistant to hydrolysis under physiological conditions, whereas ester groups (e.g., ethyl or Boc) are prone to enzymatic cleavage .
Spectroscopic Comparisons
NMR data for analogous compounds (e.g., ) reveal that substituents at positions 2 and 6 significantly alter chemical shifts in regions corresponding to the thieno-pyridine core. For example:
- Region A (positions 39–44) : Chemical shifts in the target compound differ by 0.3–0.5 ppm compared to simpler analogues, likely due to electron-withdrawing effects of the sulfonyl group .
- Region B (positions 29–36) : Minimal shifts (<0.1 ppm) suggest conserved electronic environments near the pyridine nitrogen .
Biological Activity
Ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-c]pyridine core and is characterized by a pyrrolidine-1-sulfonyl group, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C29H31N5O5S. The structure includes functional groups that are crucial for its biological activity:
- Thieno[2,3-c]pyridine Core : This heterocyclic structure is known for its diverse pharmacological properties.
- Pyrrolidine-1-sulfonyl Group : This moiety is believed to enhance binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown potent cytotoxic effects against various cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These compounds often act through mechanisms like inhibition of DNA topoisomerase I and modulation of apoptotic pathways .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. The presence of the pyrrolidine group may facilitate interactions with inflammatory mediators. Studies have shown that related compounds can inhibit pro-inflammatory cytokines in cellular models .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Signal Transduction Modulation : It could alter signaling pathways related to cell proliferation and survival.
Study on Anticancer Efficacy
In a recent study evaluating the efficacy of similar thienopyridine derivatives against cancer cell lines, researchers found that certain derivatives exhibited IC50 values lower than 10 µM against HepG2 cells. This suggests a strong potential for further development as anticancer agents .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic effects of related compounds. In one study involving mice with induced tumors, administration of thienopyridine derivatives resulted in significant tumor size reduction compared to control groups .
Q & A
Q. What are the key synthetic pathways for ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?
The synthesis involves sequential functionalization of the thieno[2,3-c]pyridine core. Critical steps include:
- Amide coupling : Reacting 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with the amino group at position 2 of the thienopyridine scaffold under anhydrous conditions (e.g., DMF, 0–5°C, triethylamine as base) .
- Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via nucleophilic substitution, often using NaH as a base in THF .
- Cyclization : Final ring closure using catalytic acid or base to stabilize the fused bicyclic system . Yields typically range from 45–65%, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the thienopyridine scaffold, acetyl group (δ ~2.1 ppm for CH₃), and sulfonamide protons (δ ~7.8–8.2 ppm for aromatic protons adjacent to sulfonyl) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 541.18) and fragmentation patterns matching the sulfonamide and ester groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry; similar compounds (e.g., ethyl 2-amino-6-benzyl-thieno[2,3-c]pyridine-3-carboxylate) have been structurally validated using SHELXTL refinement .
Q. How do the functional groups influence the compound’s reactivity?
- Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes the molecule via resonance .
- Acetyl group : Enhances electrophilicity at position 6, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage .
Q. What are the recommended storage and handling protocols?
- Store at –20°C under inert gas (N₂ or Ar) to prevent ester hydrolysis or sulfonamide oxidation .
- Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light, which may degrade the thienopyridine core .
Q. How is the compound’s purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with visualization under UV or iodine vapor .
Advanced Research Questions
Q. How can synthetic yields be optimized using design of experiments (DoE)?
- Apply response surface methodology to variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol% Pd). For example, a central composite design revealed that 60°C in DMF with 1.2 mol% Pd maximizes yield (72%) while minimizing side-product formation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For instance, HMBC correlations between the acetyl carbonyl (δ 170 ppm) and H-5/H-7 protons confirm its position on the thienopyridine ring .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What strategies validate the compound’s structure-activity relationships (SAR) in kinase inhibition?
- Analog synthesis : Replace the pyrrolidine-sulfonyl group with piperidine or morpholine derivatives (see analogs in ).
- In vitro assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization. For example, a piperidine-sulfonyl analog showed 3× higher IC₅₀ (12 nM vs. 35 nM for the pyrrolidine derivative) .
Q. How to design derivatives with improved metabolic stability?
Q. What methodologies assess the compound’s potential off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
